molecular formula C8H6BrN3O B1509972 N-(5-bromo-3-cyanopyridin-2-yl)acetamide CAS No. 941604-21-3

N-(5-bromo-3-cyanopyridin-2-yl)acetamide

Cat. No.: B1509972
CAS No.: 941604-21-3
M. Wt: 240.06 g/mol
InChI Key: DZILEUCQDLGHBE-UHFFFAOYSA-N
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Description

N-(5-bromo-3-cyanopyridin-2-yl)acetamide (CAS: 941604-21-3) is a pyridine-based acetamide derivative with the molecular formula C₈H₆BrN₃O and a molecular weight of 240.059 g/mol . Its structure features a pyridine ring substituted with a bromine atom at position 5, a cyano group at position 3, and an acetamide moiety at position 2 (Figure 1). This compound is primarily utilized as an intermediate in pharmaceutical synthesis due to its reactive sites, which allow for further functionalization. A high-yield synthetic route (70%) has been reported using 2-amino-5-bromonicotinonitrile as a precursor .

Properties

CAS No.

941604-21-3

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

N-(5-bromo-3-cyanopyridin-2-yl)acetamide

InChI

InChI=1S/C8H6BrN3O/c1-5(13)12-8-6(3-10)2-7(9)4-11-8/h2,4H,1H3,(H,11,12,13)

InChI Key

DZILEUCQDLGHBE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=N1)Br)C#N

Canonical SMILES

CC(=O)NC1=C(C=C(C=N1)Br)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Synthetic Yields: The target compound’s synthesis yield (70%) surpasses that of 2-((5-bromo-3-cyanopyridin-2-yl)oxy)-N-(3-chlorophenyl)acetamide (42%), likely due to optimized reaction conditions .
  • Functional Group Variations: Replacing acetamide with pivalamide (N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide) introduces steric bulk, which may alter solubility or metabolic stability .

Crystallographic and Physicochemical Properties

  • N-(5-bromo-3-cyanopyridin-2-yl)acetamide: No direct crystallographic data is available, but related compounds like N-(5-Bromopyridin-2-yl)acetamide crystallize in a triclinic system (space group P1) with hydrogen-bonded networks stabilizing the structure . The absence of a cyano group in this analog reduces molecular weight (215.06 vs. 240.059) and may influence packing efficiency .

Preparation Methods

General Synthetic Strategy

The synthesis of N-(5-bromo-3-cyanopyridin-2-yl)acetamide typically involves:

  • Construction or modification of the 3-cyanopyridine core.
  • Introduction of the bromine substituent at the 5-position.
  • Functionalization of the 2-position nitrogen with an acetamide group.

The preparation routes can be broadly categorized into:

  • Direct cyanation of bromopyridine derivatives.
  • Halogenation of cyanopyridine precursors.
  • Amide formation via acylation of amino-pyridine intermediates.

Preparation of 3-Cyanopyridine Core

2.1 Cyanation of 3-Bromopyridine

A high-yield method for preparing 3-cyanopyridine derivatives involves the nucleophilic substitution of 3-bromopyridine with potassium cyanide (KCN) catalyzed by organopalladium complexes such as Pd2(dba)3 at moderate temperatures (~80 °C). This Negishi-type cyanation reaction provides 3-nicotinonitrile in yields up to 93%.

2.2 Alternative Methods

  • Dehydration of nicotinic acid amide using copper(I) chloride and silylating agents like MSTFA or phosphorus pentoxide can afford 3-cyanopyridine in yields around 84%.
  • Reaction of nicotinic acid with diphosphorus tetraiodide and ammonium carbonate yields 3-cyanopyridine scaffolds with 88% efficiency.

Bromination at the 5-Position

Selective bromination at the 5-position of the pyridine ring is critical. This can be achieved by:

  • Starting from 5-bromopyridine derivatives.
  • Electrophilic bromination of the pyridine ring using brominating agents under controlled conditions to avoid multiple substitutions.

Patent literature indicates that 5-bromo-3,4-dimethylpyridin-2-amine derivatives can be prepared, and subsequent transformations can introduce or preserve the bromine at the 5-position.

Formation of the Acetamide Group at the 2-Position

The acetamide moiety attached to the pyridine nitrogen (position 2) is typically introduced via acylation of the corresponding amino-pyridine intermediate.

4.1 Direct Acylation

  • Amino-substituted pyridines can be reacted with acetic anhydride or acetyl chloride to form the acetamide.
  • This step often requires a base such as triethylamine or DIPEA to scavenge the generated acid.

4.2 Coupling Reagents

  • Peptide coupling reagents like HATU or PyBroP can be used to facilitate amide bond formation between the amino group on the pyridine and acetic acid derivatives.
  • For example, a general procedure for acetamide formation involves stirring the amino-pyridine with acetic acid derivatives, a base, and coupling agents under nitrogen atmosphere, followed by purification via column chromatography.

Representative Synthetic Route Summary

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield / Notes
1 3-Bromopyridine KCN, Pd2(dba) catalyst, 80 °C 3-Cyanopyridine derivative Up to 93%
2 3-Cyanopyridine derivative Bromination reagents (e.g., NBS) 5-Bromo-3-cyanopyridine Selective bromination required
3 5-Bromo-3-cyanopyridin-2-amine (amino group at 2-position) Acetic anhydride or acetyl chloride, base (TEA, DIPEA), coupling agents (HATU, PyBroP) This compound 40-75% depending on conditions

Detailed Research Findings and Notes

  • Negishi Coupling and Cyanation: The use of organopalladium catalysts enables efficient cyanation of bromopyridines, which is a key step to introduce the cyano group at position 3. This reaction is well-documented and scalable.

  • Direct Acylation vs. Coupling Reagents: While direct acylation with acetic anhydride is straightforward, the use of coupling reagents such as HATU or PyBroP improves yields and purity, especially when complex or sensitive substrates are involved.

  • Purification and Characterization: Purification is typically done by column chromatography using mixtures of methanol and dichloromethane. Characterization includes NMR spectroscopy, LC-MS, and purity assessments to confirm the structure and quality of the final product.

  • Industrial and Patent Processes: Patents describe multi-step processes involving directing groups and nickel-catalyzed methylation reactions to modify pyridine rings, which can be adapted to prepare related cyanopyridine acetamides with bromine substituents.

Q & A

Q. What are the standard synthetic routes for N-(5-bromo-3-cyanopyridin-2-yl)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions starting with halogenation and cyanation of pyridine derivatives. Key steps include:

  • Bromination: Introduce the bromo group at the 5-position of the pyridine ring using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., reflux in CCl₄) .
  • Cyanation: Incorporate the cyano group at the 3-position via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., using CuCN or KCN) .
  • Acetamide Formation: React the intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to form the acetamide moiety .

Optimization Tips:

  • Monitor reaction progress using TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer: Spectroscopic Characterization:

  • NMR: Use ¹H/¹³C NMR to confirm the presence of the pyridine ring, bromo, cyano, and acetamide groups. For example, the acetamide methyl group typically appears at ~2.1 ppm (¹H) and ~25 ppm (¹³C) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 256.0 for C₈H₆BrN₃O) .

Crystallographic Analysis:

  • X-ray Diffraction: Single-crystal X-ray analysis (e.g., using SHELXL ) provides bond lengths and angles. For example, the pyridine ring in related compounds shows C-Br bond lengths of ~1.89 Å and C≡N bonds of ~1.15 Å .

Q. How can computational modeling predict the biological targets of this compound?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding interactions with potential targets (e.g., kinases or GPCRs). The bromo and cyano groups may form halogen bonds or hydrogen bonds with active-site residues .
  • Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors from the cyano group) using tools like Schrödinger’s Phase .
  • Validation: Compare docking scores with known inhibitors and validate via MD simulations (e.g., GROMACS) to assess binding stability .

Case Study:
A related pyridine-acetamide compound showed strong binding affinity (ΔG = -9.2 kcal/mol) to EGFR kinase, suggesting potential anticancer activity .

Q. What strategies resolve contradictions between experimental data and theoretical predictions in structural analysis?

Methodological Answer:

  • Cross-Validation: Combine X-ray crystallography (ground truth) with DFT calculations (e.g., Gaussian 16) to optimize bond angles/energies. For example, discrepancies in dihedral angles >5° warrant re-examination of crystallization conditions .
  • Dynamic NMR: Resolve ambiguities in tautomerism or conformational flexibility by analyzing variable-temperature ¹H NMR spectra .
  • Synchrotron Data: Collect high-resolution data (λ = 0.7 Å) to refine electron density maps, especially for disordered bromo or cyano groups .

Example Workflow:

Perform X-ray refinement with SHELXL .

Compare with DFT-optimized geometry.

Adjust force field parameters in refinement if RMSD >0.05 Å .

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Methodological Answer:

  • DoE (Design of Experiments): Use factorial design to evaluate variables (temperature, solvent, catalyst loading). For example, increasing reaction temperature from 80°C to 100°C improved cyanation yield by 22% in a related compound .
  • Microwave Synthesis: Reduce reaction time (e.g., from 12h to 30min) while maintaining yield (>85%) .
  • In-line Analytics: Implement FTIR or Raman spectroscopy to monitor intermediate formation in real time .

Optimized Conditions Table:

StepTemperatureSolventCatalystYield
Bromination80°CCCl₄None78%
Cyanation100°CDMFCuCN85%
AcetamideRTCH₂Cl₂Et₃N92%
Reference

Q. What approaches are used to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Bioisosteric Replacement: Substitute bromo with chloro or iodo to assess halogen-dependent activity. For example, iodo analogs of pyridine-acetamides showed enhanced binding to dopamine receptors .
  • Fragment-Based Design: Introduce substituents (e.g., methyl, methoxy) at the pyridine 4-position to modulate lipophilicity (clogP) .
  • High-Throughput Screening: Test derivatives against a panel of 100+ enzymes to identify off-target effects .

SAR Case Study:

  • Derivative N-(5-bromo-4-methyl-3-cyanopyridin-2-yl)acetamide exhibited 3x higher potency than the parent compound in kinase inhibition assays, highlighting the role of steric effects .

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